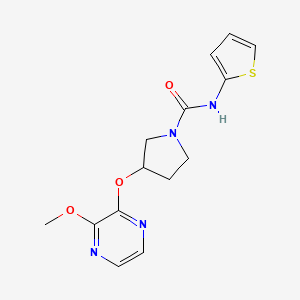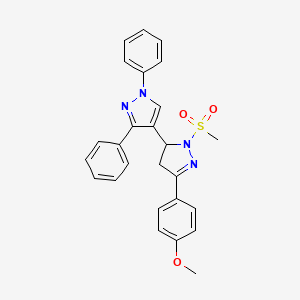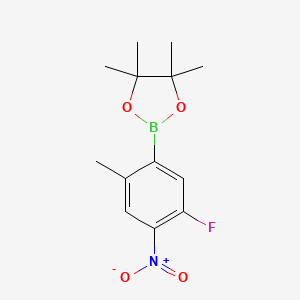
2-(5-Fluoro-2-methyl-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(5-Fluoro-2-methyl-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms) with fluorine, methyl, and nitro substituents, as well as a dioxaborolane group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide” have been synthesized from precursors like “2-AMINO-4-FLUORO-5-NITROTOLUENE” and "Acetic anhydride" .Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Synthesis of Novel Derivatives
A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized. These derivatives are used in the synthesis of boron-capped polyenes, which show potential as new materials for LCD technology and as intermediates for conjugated polyene synthesis. They are also being tested for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Crystal Structure and DFT Study
The molecular structures of certain derivatives have been confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies are crucial for understanding the physicochemical properties of these compounds, contributing to the development of materials with specific desired properties (Huang et al., 2021).
Biomedical Research
Biological Study of Stilbenes
Research has been conducted on the lipogenesis inhibitory effect of certain boronate-substituted stilbenes. These compounds, such as BF102, show promise in suppressing lipogenic gene expression in mammalian hepatocytes and could be potential leads for new lipid-lowering drugs (Das et al., 2011).
Fluorescence Probes for H2O2 Detection
Some derivatives have been designed as fluorescence probes with high sensitivity and selectivity for hydrogen peroxide (H2O2), which can be used for H2O2 detection in living cells. This application is significant in biomedical research for studying cellular processes and oxidative stress (Nie et al., 2020).
Polymer and Nanoparticle Research
Polymerization for Electronic Materials
The compound has been used in Suzuki-Miyaura coupling polymerization, contributing to the synthesis of polymers like polyfluorenes with potential applications in electronic materials (Yokozawa et al., 2011).
Nanoparticles for Fluorescence Applications
The creation of nanoparticles from heterodifunctional polyfluorene building blocks, involving these compounds, has led to the development of brightly fluorescent nanoparticles. These nanoparticles, with tunable emission properties, are promising for various applications in bioimaging and sensing technologies (Fischer et al., 2013).
Mecanismo De Acción
Target of Action
The primary targets of this compound are FAK (Focal Adhesion Kinase) and BTK (Bruton’s Tyrosine Kinase) . FAK is closely related to cell differentiation, tumor invasion, and metastasis, especially in esophageal cancer . BTK plays a key role in B cell function and multiple transduction pathways .
Mode of Action
The compound acts as an inhibitor for both FAK and BTK . FAK inhibitors can reduce tumor cell proliferation and accelerate apoptosis . BTK inhibitors have been shown to completely abolish chronic lymphocytic leukemia in BTK-deficient mice, while BTK overexpression accelerated leukemia and increased mortality .
Biochemical Pathways
The compound affects the signaling pathways mediated by FAK and BTK . Inhibition of these pathways can lead to reduced tumor cell proliferation and increased apoptosis .
Result of Action
The result of the compound’s action is a reduction in tumor cell proliferation and an increase in apoptosis . This could potentially delay tumor growth in esophageal cancer tumor models .
Propiedades
IUPAC Name |
2-(5-fluoro-2-methyl-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO4/c1-8-6-11(16(17)18)10(15)7-9(8)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWZTTDCKHMABG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline](/img/structure/B2371785.png)
![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2371786.png)
![6-acetyl-2-[(4-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371787.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide](/img/structure/B2371788.png)
![N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2371793.png)

![{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2371798.png)
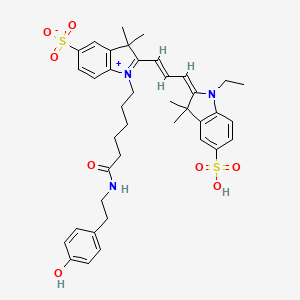
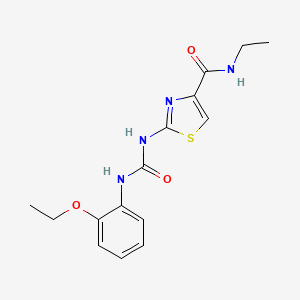

![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B2371802.png)
![N-(4-bromophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2371803.png)
